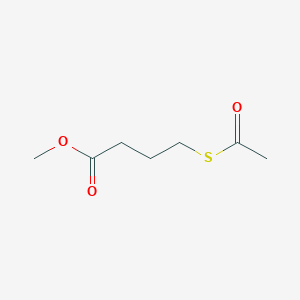

Methyl 4-acetylsulfanylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Organic compounds like “Methyl 4-acetylsulfanylbutanoate” are usually described by their molecular formula, molecular weight, and structural formula .

Synthesis Analysis

The synthesis of organic compounds involves a series of chemical reactions that transform starting materials into the desired product. The process often involves multiple steps, each with its own reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of an organic compound is typically analyzed using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving an organic compound can be studied using various techniques. These might include observing changes in the compound under different conditions, or using computational chemistry to predict how the compound might behave .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Surfactant Research

Methyl 4-acetylsulfanylbutanoate: has been explored for its potential as a surfactant due to its ability to form oil/water emulsions. This compound is part of the fatty acid methyl ester sulfonate (MES) family, which is known for its excellent surface-activity and self-assembly behavior . MES compounds are valued for their eco-friendliness and are used in the chemical industry as phosphide-free detergents .

Environmental Applications

The solubilization capacity of MES compounds towards polycyclic aromatic hydrocarbons is significant. This property is crucial for environmental remediation, as it can aid in the breakdown and removal of these harmful compounds from contaminated sites .

Agricultural Chemistry

In the realm of crop protection, compounds with sulfilimine and sulfoximine functionalities, which are structurally related to Methyl 4-acetylsulfanylbutanoate , have shown promise. These compounds have been reported to exhibit good levels of efficacy as insecticides, providing a potential avenue for the development of new crop-protecting agents .

Drug Discovery

The methylation effect is a key factor in drug design, where the addition of a methyl group can lead to significant changes in a drug’s pharmacodynamic or pharmacokinetic propertiesMethyl 4-acetylsulfanylbutanoate could potentially be utilized in the synthesis of bioactive compounds where such methylation is beneficial .

Organic Synthesis

This compound may find applications in organic synthesis, particularly in reactions where its methyl group can act as a versatile functional group. It could be used in the synthesis of heterocycles, which are core structures in many pharmaceuticals .

Material Science

The self-assembly behavior of MES compounds, including Methyl 4-acetylsulfanylbutanoate , can be harnessed in material science for the creation of micelles or other nanostructures that have a variety of applications, from drug delivery systems to nanoreactors .

Analytical Chemistry

Due to its unique chemical properties, Methyl 4-acetylsulfanylbutanoate could be used as a reagent or a standard in analytical chemistry procedures, aiding in the quantification or detection of various substances .

Green Chemistry

The synthesis of MES from biological oils, including Methyl 4-acetylsulfanylbutanoate , aligns with the principles of green chemistry. It offers a sustainable alternative to traditional surfactants, reducing the environmental impact of chemical processes .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-acetylsulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)11-5-3-4-7(9)10-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIVMUDHJTYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetylsulfanylbutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)

![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)

![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2885785.png)

![N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2885788.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)